N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide
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Overview
Description
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide is a nucleoside antibiotic isolated from the culture broth of Streptomyces amakusaensis strain KO-8119 . These compounds have shown significant biological activity, particularly as anticoccidial agents .
Preparation Methods
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide is typically isolated from the fermentation broth of Streptomyces amakusaensis . The process involves solvent extraction, followed by silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) . The synthetic approach employs glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct the characteristic aminodeoxydisaccharides consisting of α-(1→4)-glycosidic linkage . Gold (I)-catalyzed N-glycosylation is used to furnish 2-deoxy-β-nucleosides, and amidation and global deprotection complete the synthesis .
Chemical Reactions Analysis
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide undergoes various chemical reactions, including glycosylation and amidation . The synthetic approach employs glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct the characteristic aminodeoxydisaccharides . Gold (I)-catalyzed N-glycosylation is used to furnish 2-deoxy-β-nucleosides . Amidation and global deprotection are also crucial steps in the synthesis . The major products formed from these reactions are the disaccharide nucleosides .
Scientific Research Applications
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown significant anticoccidial activity, making it a valuable compound in the treatment of coccidiosis in poultry . Additionally, it exhibits strong antibiotic activities against Gram-positive bacteria and notably against strains of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new antibiotics to combat drug-resistant bacterial strains .
Mechanism of Action
The mechanism of action of cytosaminomycin B involves its interaction with bacterial ribosomes, inhibiting protein synthesis . This inhibition is achieved through the binding of the compound to the ribosomal RNA, thereby preventing the formation of peptide bonds . The molecular targets include the 30S and 50S subunits of the bacterial ribosome . This mechanism is similar to that of other nucleoside antibiotics, which also target the ribosomal RNA to exert their effects .
Comparison with Similar Compounds
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide is structurally related to other nucleoside antibiotics such as amicetin, plicacetin, and oxyplicacetin . These compounds share a similar mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis . cytosaminomycin B is unique in its specific glycosylation pattern and its potent anticoccidial activity . The similar compounds include:
- Amicetin
- Plicacetin
- Oxyplicacetin
This compound stands out due to its unique structural features and its effectiveness against a broader range of bacterial strains .
Properties
CAS No. |
157878-03-0 |
---|---|
Molecular Formula |
C26H37N5O8 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide |
InChI |
InChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14+,17+,19+,20-,21+,22-,23+,25-/m1/s1 |
InChI Key |
UFIWZSNSJFCLAC-NIMFOLHWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@@H]2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Synonyms |
cytosaminomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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